N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as thiazolopyrimidines. These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. Thiazolopyrimidines have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring fused to a pyrimidine ring. The presence of a nitrophenyl group and a carboxamide group would also be significant features of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule, including the nitrophenyl group, the carboxamide group, and the thiazolopyrimidine core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a nitrophenyl group could contribute to its reactivity, while the carboxamide group could influence its solubility in water. The fused ring system could also contribute to its stability .Scientific Research Applications
Antimicrobial and Anticancer Activity : A study synthesized derivatives of pyrimidine clubbed with thiazolidinone, showing promising results in antimicrobial properties against various bacterial and fungal strains. Additionally, these compounds demonstrated significant anticancer activity against HeLa Cervical cancer cell lines, with some derivatives being more potent than standard drugs (Verma & Verma, 2022).
Antidiabetic Screening : Another research focused on the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for their antidiabetic activity, demonstrating potential in vitro activity in the α-amylase inhibition assay (Lalpara et al., 2021).
Antioxidant Activity : In a study synthesizing N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, these compounds were screened for in vitro antioxidant activity. Some showed significant radical scavenging due to the presence of electron-donating substituents, enhancing the activity (Kotaiah et al., 2012).
Synthesis of Various Heterocyclic Systems : Studies have been conducted on the synthesis of new thiazolo[3,2-a]pyridines and related heterocyclic systems, demonstrating their potential in creating a variety of polycyclic compounds with potential biological properties (El-Dean, 1992).
Fungicidal Activity : Research into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogues of the systemic fungicide carboxin, revealed potential for high fungicidal activity in fungal growth assays (Huppatz, 1985).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These compounds are often synthesized for their antimicrobial activity against various bacteria and fungi .
Mode of Action
It is known that similar compounds exhibit their effects through interactions with their targets, leading to changes in cellular processes . These interactions often result in the inhibition of certain enzymes or pathways, disrupting the normal functioning of the target organisms .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial and antioxidant activity . These compounds often show inhibitory activity against various organisms, indicating their potential as therapeutic agents .
Properties
IUPAC Name |
N-(4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-11(15-8-1-3-9(4-2-8)17(20)21)10-7-14-13-16(12(10)19)5-6-22-13/h1-4,7H,5-6H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKHUZVPGQHHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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